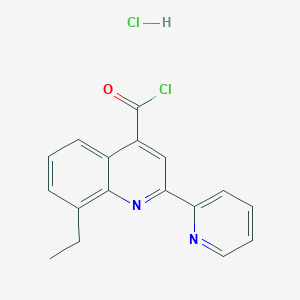

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Overview

Description

Synthesis Analysis

Quinoline, an essential heterocyclic compound, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” consists of a quinoline ring fused with a pyridine moiety . The compound has a molecular weight of 333.2 g/mol.Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, known for their electron-rich structures, are extensively used as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective against metallic corrosion. This property is attributed to the high electron density of quinoline derivatives, which facilitates strong adsorption and interaction with metal atoms (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocycles Using Propargylic Alcohols

Propargylic alcohols serve as versatile building blocks in organic synthesis, particularly for constructing heterocyclic systems like pyridines, quinolines, and isoquinolines. These compounds, integral to medicinal chemistry, are components of numerous pharmaceuticals, dyes, and agrochemicals. Innovative synthetic strategies leveraging propargylic alcohols have been developed, highlighting the synthetic versatility and importance of quinoline structures in creating biologically active molecules (Mishra, Nair, & Baire, 2022).

Photocatalytic Degradation of Pollutants

Quinoline derivatives also play a role in environmental applications, such as the photocatalytic degradation of pollutants. Studies have shown that quinoline compounds, when subjected to photocatalytic processes, can undergo complex degradation pathways, leading to the mineralization of pollutants. This highlights their potential use in water treatment and purification technologies (Pichat, 1997).

Biologically Significant Optical Sensors

In the realm of chemical sensing, quinoline derivatives have been utilized as core units in the design of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for detecting various analytes, showcasing the adaptability of quinoline structures in developing sensitive and selective sensing materials (Jindal & Kaur, 2021).

properties

IUPAC Name |

8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O.ClH/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14;/h3-10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKMTSJXIDYEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | |

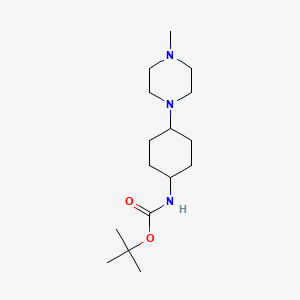

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)

![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)

![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)